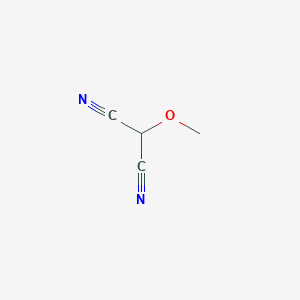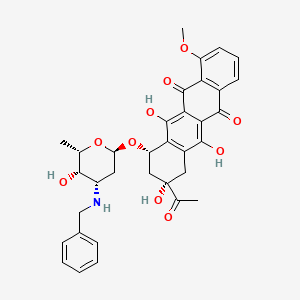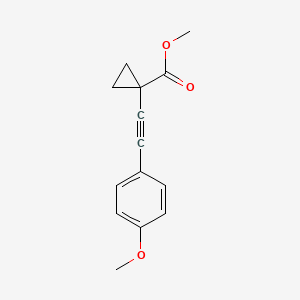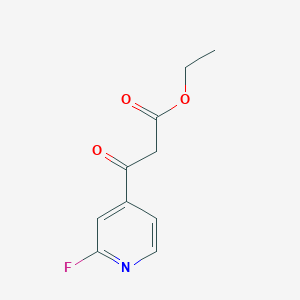
4-(Allyloxy)-1-phenyl-1,8-naphthyridin-2(1H)-one
Descripción general
Descripción
4-(Allyloxy)-1-phenyl-1,8-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-1-phenyl-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the condensation of a naphthyridine derivative with a phenyl-substituted allyl ether under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(Allyloxy)-1-phenyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield naphthyridine oxides, while reduction could produce naphthyridine amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(Allyloxy)-1-phenyl-1,8-naphthyridin-2(1H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridin-2(1H)-one: A simpler derivative without the phenyl and propenyloxy groups.
Quinolones: A class of compounds with similar structures and biological activities.
Uniqueness
4-(Allyloxy)-1-phenyl-1,8-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other naphthyridine derivatives.
Propiedades
Número CAS |
89109-18-2 |
|---|---|
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
1-phenyl-4-prop-2-enoxy-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C17H14N2O2/c1-2-11-21-15-12-16(20)19(13-7-4-3-5-8-13)17-14(15)9-6-10-18-17/h2-10,12H,1,11H2 |
Clave InChI |
WKYRBKKTPWIHNV-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC(=O)N(C2=C1C=CC=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoate](/img/structure/B8566190.png)
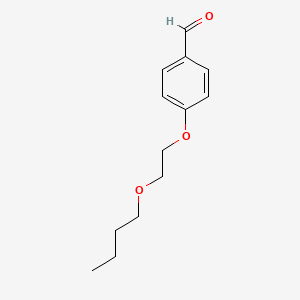
![5-[(4-methylpyridin-2-yl)amino]pentanoic Acid](/img/structure/B8566213.png)
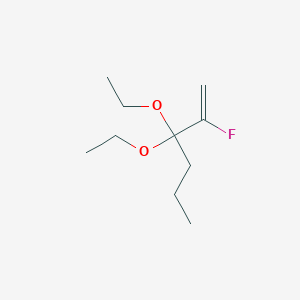
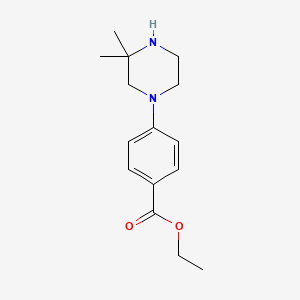
![2-[2-(Bromomethyl)phenyl]naphthalene](/img/structure/B8566245.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2(1H)-one](/img/structure/B8566250.png)
